1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine
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Overview
Description
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine is a synthetic compound notable for its intricate structure and potential applications in various scientific fields. This compound is of interest due to its potential biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, including chemokine receptors, cholinesterase, and aβ-aggregation . The role of these targets varies from immune response modulation (chemokine receptors) to potential Alzheimer’s disease treatment (cholinesterase and Aβ-aggregation).
Mode of Action
Benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . These reactions involve the resonance-stabilized carbocation, which may influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been involved in a variety of biologically active molecules’ synthesis, including chemokine antagonists, pyrido[1,2-a]benzimidazoles, pyrimidine derivatives, and chlorokojic acid derivatives . These molecules can affect various biochemical pathways, leading to cytotoxic, antiplasmodial, cholinesterase inhibitory, antibacterial, and antiviral activities .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine involves several steps, typically starting with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. This process is followed by functionalization to introduce the 2-fluorobenzyl group and the pyridin-4-yl group.
Industrial production methods for this compound might involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Specific reagents and catalysts, like copper (I) bromide in the presence of sodium ascorbate for the cycloaddition reaction, are commonly used.
Chemical Reactions Analysis
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Occurs in the presence of halides and bases, potentially forming new derivatives.
The major products from these reactions depend on the reaction conditions and reagents used, often resulting in modified triazole, benzyl, or piperazine rings.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of other complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, including enzyme inhibition and receptor binding studies.
Medicine: : Explored for therapeutic applications, possibly in drug design and development.
Industry: : Utilized in material science for developing novel compounds with specific properties.
Comparison with Similar Compounds
When compared to similar compounds, such as other triazole derivatives or piperazine-containing molecules, 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine stands out due to its unique combination of fluorobenzyl, pyridinyl, triazole, and piperazine moieties. This distinctive structure offers a diverse range of chemical reactivity and potential biological activity.
Some similar compounds include:
1-(4-fluorobenzyl)-4-methylsulfonylpiperazine
1-(2-chlorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole
4-(methylsulfonyl)-1-(phenylmethyl)piperazine
Each of these compounds, while sharing similarities, showcases unique chemical properties and applications.
By understanding and exploring the potential of this compound, researchers can unlock new possibilities in various scientific and industrial domains.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3S/c1-31(29,30)26-12-10-25(11-13-26)20(28)18-19(15-6-8-22-9-7-15)27(24-23-18)14-16-4-2-3-5-17(16)21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEPYIPSHUZIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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